PubChem BioAssay Screening Profile Reveals Compound Inactivity, Distinguishing It from Active Class Members
In contrast to other 1,2,3-triazole-4-carboxamides that have demonstrated potent inhibitory activity (e.g., ALK5 inhibitors with IC50 values in the nanomolar range [1]), this specific compound (CID 16649107) was assessed in three high-throughput screening assays and returned an 'Inactive' outcome in all cases [2]. The assays included a human cGAS chemiluminescence screen, a mouse cGAS screen, and a primary cell-based screen for NPYLR7 agonist identification [2]. While this inactivity may be a liability for target engagement, it provides a clear differentiation point: this compound can serve as a valuable negative control scaffold where chemotype-related false positives are a concern. The lack of activity in these specific assays does not preclude activity in other systems, but it currently defines this compound's known biological space.
| Evidence Dimension | Bioassay Activity Outcome |
|---|---|
| Target Compound Data | Inactive in 3 of 3 tested PubChem BioAssays (AID 1259398, 1259399, 1259423) |
| Comparator Or Baseline | Class-level baseline: Multiple 1,2,3-triazole-4-carboxamides reported as active ALK5 inhibitors with IC50 values < 1 µM [1] |
| Quantified Difference | The target compound shows no measurable activity, whereas active class members demonstrate µM to nM potency. |
| Conditions | Biochemical and cell-based high-throughput screening assays as deposited in PubChem |
Why This Matters
This inactivity profile is critical for scientists procuring a negative control compound for assay development or for researchers seeking to avoid chemotype-associated false-positive hits.
- [1] Thiazolyl substituted triazoles as alk5 inhibitors. Patent US20040266842A1. 2004. View Source
- [2] PubChem BioAssay Summary for CID 16649107. 1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. Accessed Apr 2026. View Source
